molecular formula C13H12 B165694 4-Methylbiphenyl CAS No. 644-08-6

4-Methylbiphenyl

Cat. No. B165694
CAS RN: 644-08-6
M. Wt: 168.23 g/mol
InChI Key: ZZLCFHIKESPLTH-UHFFFAOYSA-N
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Description

4-Methylbiphenyl, also known as 1-methyl-4-phenylbenzene or p-methylbiphenyl, is a compound with the molecular formula C13H12 . It is used as a flavoring ingredient in the food industry and as an intermediate in the agrochemical, dyestuff, flavor and fragrance, pharmaceutical, and synthesis material industries . It is also used as an OLED intermediate .


Synthesis Analysis

A method for preparing 4-methyl-biphenyl derivatives involves reacting a halobenzene with a p-tolylmagnesium halide in the presence of a linear or branched polyether and a catalyst comprising a transition metal . Another synthesis process involves the crystallization of a solute molecule, 1-cyano-trans-1,2-bis-(4’-methylbiphenyl)-ethylene (CN-MBE), in a binary solution (water and acetone) .


Molecular Structure Analysis

The molecular weight of 4-Methylbiphenyl is 168.2344 . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The initial processes of the crystallization of a solute molecule, 1-cyano-trans-1,2-bis-(4’-methylbiphenyl)-ethylene (CN-MBE) in a binary solution (water and acetone), were investigated by means of fluorescence spectroscopy as well as scanning electron microscopy (SEM) . The reaction mechanism of the shape-selective methylation of 4-MBP with methanol within the pores of H-ZSM-5 zeolite was also studied .


Physical And Chemical Properties Analysis

4-Methylbiphenyl has a molar mass of 168.239 . It has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . It also has a density that varies as a function of temperature and pressure .

Scientific Research Applications

1. Methylation to Produce 4,4’-Dimethylbiphenyl

  • Application Summary: 4-Methylbiphenyl is used in the selective para methylation process to produce 4,4’-dimethylbiphenyl, a valuable monomer of thermotropic liquid crystals and engineering plastics .
  • Methods of Application: The process involves the use of supercritical methanol and SAPO-11 catalyst in a batch-type reactor. The effects of temperature, pressure, reaction time, initial molar ratio of methanol to 4-methylbiphenyl, and initial weight ratio of catalyst to 4-methylbiphenyl are evaluated .
  • Results: The combination of supercritical methanol with SAPO-11 catalyst gave an excellent product selectivity of 70-85% of 4,4’-dimethylbiphenyl at 300°C, 14-16 MPa, 0.5 h reaction time, 15-20 initial molar ratio of methanol to 4-methylbiphenyl and 0.4-0.6 initial weight ratio of catalyst to 4-methylbiphenyl .

2. Synthesis of Semiorganic Crystals for Laser Applications

  • Application Summary: 4-Methylbiphenyl is used in the synthesis of semiorganic crystals, specifically (4-methylphenyl)methanaminium bromide hemihydrate (4MMBH), for laser applications .
  • Methods of Application: The process involves reacting 4-methylbenzylamine (4MLBA) and hydrobromic acid in deionized water (1:1 molar ratio). Hydrobromic acid donates H+ cation to NH2 group of 4MLBA and protonates it .
  • Results: The lower cut off wavelength of 4MMBH was found to be 260 nm and the crystal is transparent from 260 to 1100 nm. The third order nonlinear susceptibility χ(3) value is found to be 3.15758×10−5 esu .

3. Intermediate in Various Industries

  • Application Summary: 4-Methylbiphenyl is used as an intermediate in various industries such as agrochemical, dyestuff, flavor and fragrance, pharmaceutical, syntheses material, and OLED .
  • Methods of Application: The specific methods of application can vary widely depending on the industry and the specific product being synthesized .
  • Results: The outcomes and results also vary widely, but the use of 4-Methylbiphenyl as an intermediate can often improve the efficiency or effectiveness of the synthesis process .

Safety And Hazards

4-Methylbiphenyl should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled . In case of contact, rinse immediately with plenty of water . If ingested, clean the mouth with water and get medical attention .

Future Directions

The initial processes of the crystallization of a solute molecule, 1-cyano-trans-1,2-bis-(4’-methylbiphenyl)-ethylene (CN-MBE) in a binary solution (water and acetone), were investigated . This could provide insights into the future directions of research involving 4-Methylbiphenyl.

properties

IUPAC Name

1-methyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLCFHIKESPLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12
Source PubChem
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DSSTOX Substance ID

DTXSID4047177
Record name 4-Phenyltoluene
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Molecular Weight

168.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline powder; [Alfa Aesar MSDS], Solid, White solid
Record name 4-Methylbiphenyl
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Record name 4-Methylbiphenyl
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1333/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

267.00 to 268.00 °C. @ 760.00 mm Hg
Record name 4-Methylbiphenyl
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Solubility

0.00405 mg/mL at 25 °C, Insoluble in water, Soluble (in ethanol)
Record name 4-Methylbiphenyl
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.00642 [mmHg]
Record name 4-Methylbiphenyl
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Product Name

4-Methylbiphenyl

CAS RN

644-08-6
Record name 4-Methylbiphenyl
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Record name 4-Methylbiphenyl
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Record name 1,1'-Biphenyl, 4-methyl-
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Record name 4-Phenyltoluene
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Record name 4-METHYLBIPHENYL
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Melting Point

49 - 50 °C
Record name 4-Methylbiphenyl
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Synthesis routes and methods I

Procedure details

A 30-ml four-necked flask was equipped with a stirrer, a thermometer, a dropping funnel and a reflux condenser. 0.014 g (0.08 mmol) of palladium (II) chloride, 0.0194 g (0.19 mmol) of triethylamine and 5.5 ml of tetrahydrofuran were weighed in the flask, followed by stirring. Further, 0.093 g (0.16 mmol) of tri-tert-butylphosphonium tetra-para-tolylborate obtained in Example B-3 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 21° C. for 30 minutes. 1.368 g (8 mmol) of 4-bromotoluene was added, followed by stirring at 21° C. for 30 minutes. 4 ml (8.8 mmol) of 2.2M tetrahydrofuran solution of phenylmagnesium chloride was added dropwise at 21° C. over a period of 10 minutes, followed by stirring at 21° C. for 2 hours. After the completion of the reaction, 5 ml of saturated aqueous ammonium chloride solution was added, followed by separation. The organic phase was purified by column chromatography to afford 1.171 g of 4-methylbiphenyl (yield: 87 mol % based on 4-bromotoluene). The identification of the product was made by mass spectroscopy.
Quantity
1.368 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
reactant
Reaction Step Four
Quantity
0.014 g
Type
catalyst
Reaction Step Five
Quantity
0.0194 g
Type
catalyst
Reaction Step Six
Name
tri-tert-butylphosphonium tetra-para-tolylborate
Quantity
0.093 g
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

An oven dried resealable Schlenk tube was purged with argon and charged with palladium acetate (4.4 mg, 0.02 mmol, 2 mol %), ligand 2 [Example 1] (11.9 mg, 0.03 mmol, 3 mol %), phenylboron dihydroxide (183 mg, 1.5 mmol), and cesium fluoride (456 mg, 3.0 mmol). The tube was purged with argon, and dioxane (3 mL) and 4-chlorotoluene (0.12 mL, 1.0 mmol) were added through a rubber septum. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at room temperature until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (20 mL) and poured into a separatory funnel. The mixture was washed with 1M NaOH (20 mL), and the layers were separated. The aqueous layer was extracted with ether (20 mL), and the combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude material was then purified by flash chromatography on silica gel to give 157 mg (93%) of a glassy solid.
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
183 mg
Type
reactant
Reaction Step Two
Quantity
456 mg
Type
reactant
Reaction Step Two
Quantity
4.4 mg
Type
catalyst
Reaction Step Two
Quantity
11.9 mg
Type
catalyst
Reaction Step Two
Yield
93%

Synthesis routes and methods III

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (4.5 mg, 0.015 mmol, 1.5 mol %), phenylboron dihydroxide (183 mg, 1.5 mmol), additive (3.0 mmol), and 4-chlorotoluene (0.12 mL, 1.0 mmol). The tube was evacuated and backfilled with argon, and THF (2 mL) was added through a rubber septum. The reaction mixture was stirred at room temperature for 20 hours. The reaction mixture was then diluted with ethyl acetate (30 mL) and poured into a separatory funnel. The mixture was washed with 2.0M NaOH (20 mL), followed by brine (20 mL). The organic layer was submitted for GC analysis giving the results tabulated below.
Quantity
4.5 mg
Type
reactant
Reaction Step One
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Table 1, Entry 10. In the reaction tube were mixed 4-bromotoluene (0.171 g, 1.0 mmol), phenylboronic acid (0.134 g, 1.1 mmol), Pd(PPh3)4 (0.0347 g, 0.030 mmol), sodium cabonate (0.212 g, 2.0 mmol), 0.187 ml 95% ethanol, 0.375 ml water and 0.75 ml DME.under nitrogen. The contents of the flask were irradiated for 2.50 min with an effect of 55 W. After cooling, the product mixture was poured into 25 ml water and was extracted three times with 25 ml DCM. The combined extracts were washed with 25 ml saline and concentrated to an oil. The crude product was purified by column chromatography on silica gel using i-hexane as the eluent. The yield was 55% (white solid).
Quantity
0.171 g
Type
reactant
Reaction Step One
Quantity
0.134 g
Type
reactant
Reaction Step One
Quantity
0.212 g
Type
reactant
Reaction Step One
Quantity
0.187 mL
Type
reactant
Reaction Step One
Quantity
0.0347 g
Type
catalyst
Reaction Step One
Name
Quantity
0.75 mL
Type
solvent
Reaction Step One
Name
Quantity
0.375 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,800
Citations
MAVR da Silva, CMA do Rio, VMF Morais - Journal of the Chemical …, 1997 - pubs.rsc.org
… In this paper we report the standard molar enthalpies of combustion for 4-methylbiphenyl, 4,4@-dimethylbiphenyl and 4,4@-dimethyl-2,2@-bipyridine as well as their standard molar …
Number of citations: 36 pubs.rsc.org
JP Shen, L Sun, C Song - Catalysis letters, 2000 - Springer
Methylation of 4-methylbiphenyl with methanol was carried out using zeolites HY, HM, and HZSM-5 as catalysts under fixed-bed down-flow conditions. HY and HM display no shape …
Number of citations: 29 link.springer.com
X Guo, J Shen, L Sun, C Song, X Wang - Applied Catalysis A: General, 2004 - Elsevier
The objective of this work is to study the effects of SiO 2 /Al 2 O 3 of HZSM-5, MgO modification and hydrothermal treatment on methylation of 4-methylbiphenyl (4-MBP) with methanol …
Number of citations: 25 www.sciencedirect.com
RM Varushchenko, AA Efimova, AI Druzhinina… - The Journal of Chemical …, 2010 - Elsevier
The heat capacities of 4-methylbiphenyl and 4-tert-butylbiphenyl were measured by vacuum adiabatic calorimetry over the temperature range from (8 to 372)K. The temperatures and …
Number of citations: 22 www.sciencedirect.com
Y Horikawa, Y Uchino, Y Shichijo… - Journal of the Japan …, 2004 - jstage.jst.go.jp
… The product selectivity for 4, 4’-diisopropylbiphenyl is about 90% 2), whereas 4, 4’-DMBP is difficult to selectively synthesize from biphenyl or 4-methylbiphenyl (4-MBP) and methanol …
Number of citations: 4 www.jstage.jst.go.jp
M Kaur, YS Mary, HT Varghese, CY Panicker… - … Acta Part A: Molecular …, 2012 - Elsevier
… 4′-Methylbiphenyl-2-carbonitrile is used to synthesize various biologically active and … analysis and the first hyperpolarizability of 4′-methylbiphenyl-2-carbonitrile is reported. …
Number of citations: 57 www.sciencedirect.com
SM Pimenova, LL Pashchenko… - Russian Journal of …, 2014 - Springer
… Abstract—The energies of combustion of 4 methylbiphenyl and 4,4' dimethylbiphenyl in the crystal state … Standard enthalpies of formation were calculated for 4 methylbiphenyl and 4,4' …
Number of citations: 2 link.springer.com
WX Wang, HL Cai, RG Xiong - Chinese Chemical Letters, 2013 - Elsevier
… , 4′-methylbiphenyl-2-carbonitrile still cannot be reacted completely and needed to be recovered. So we did the opposite, excess 4′-methylbiphenyl… , if 1.2 times 4′-methylbiphenyl-2-…
Number of citations: 22 www.sciencedirect.com
T Hattori, N Hayashizaka, S Miyano - Synthesis, 1995 - thieme-connect.com
… (6) in diethyl ether-benzene affords the 4’-methylbiphenyl-2-carboxylate (7) in excellent yield via an … Carboxylate 7 is in turn readily and quantitatively saponified to 4’-methylbiphenyl-2-…
Number of citations: 19 www.thieme-connect.com
X Guo, JP Shen, L Sun, C Song, X Wang - Catalysis letters, 2003 - Springer
… The objective of this work is to study the effects of hydrothermal treatment conditions on the methylation of 4-methylbiphenyl (4-MBP) with methanol under fixed-bed down-flow conditions…
Number of citations: 14 link.springer.com

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